2-(2,4-difluorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide
CAS No.: 2034464-66-7
Cat. No.: VC4730324
Molecular Formula: C13H12F2N2O4
Molecular Weight: 298.246
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034464-66-7 |
|---|---|
| Molecular Formula | C13H12F2N2O4 |
| Molecular Weight | 298.246 |
| IUPAC Name | 2-(2,4-difluorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C13H12F2N2O4/c14-9-2-1-8(10(15)6-9)5-11(18)16-3-4-17-12(19)7-21-13(17)20/h1-2,6H,3-5,7H2,(H,16,18) |
| Standard InChI Key | GNEYVWFTQBKSQU-UHFFFAOYSA-N |
| SMILES | C1C(=O)N(C(=O)O1)CCNC(=O)CC2=C(C=C(C=C2)F)F |
Introduction
Overview of the Compound
The compound "2-(2,4-difluorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide" is a synthetic organic molecule. Its structure suggests it belongs to the class of acetamides containing fluoroaryl and oxazolidinone functional groups. These structural motifs are commonly found in pharmaceutical agents with diverse biological activities.
Key Structural Features:
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Difluorophenyl Group: Known for enhancing pharmacokinetic properties such as metabolic stability and membrane permeability.
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Oxazolidinone Ring: Frequently observed in antibacterial agents like linezolid, indicating potential antimicrobial activity.
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Acetamide Linkage: Often associated with bioactivity modulation in drug design.
Potential Applications
Based on the structural components:
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Antimicrobial Activity:
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Oxazolidinones are well-known for their role in combating Gram-positive bacterial infections.
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The difluorophenyl group may enhance potency against resistant strains.
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Anticancer Properties:
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Fluorinated aromatic compounds are frequently explored in oncology for their ability to interact with biological targets selectively.
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Anti-inflammatory Effects:
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Acetamide derivatives have been studied for their potential to inhibit enzymes like COX-2 or lipoxygenase.
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Synthesis and Characterization
While specific synthesis details are unavailable for this compound, general methods for similar molecules include:
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Synthesis Pathway:
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Formation of the oxazolidinone ring via cyclization of amino alcohols with carbonyl compounds.
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Coupling reactions to attach the difluorophenyl group using halogenated precursors.
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Amidation reactions to form the acetamide linkage.
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Characterization Techniques:
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NMR Spectroscopy (1H and 13C): To confirm the chemical structure.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify functional groups like amides and fluorinated aromatics.
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Research Directions
Future studies could focus on:
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Biological Evaluation:
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Screening against bacterial and fungal pathogens.
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Testing for anticancer activity using cell viability assays.
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Molecular Docking Studies:
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Predicting interactions with biological targets such as enzymes or receptors.
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Pharmacokinetics and Toxicology:
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Assessing absorption, distribution, metabolism, excretion (ADME), and safety profiles.
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